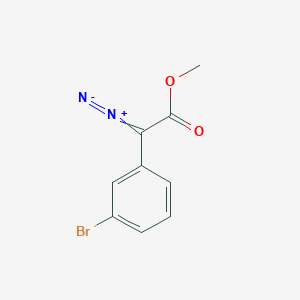

Methyl 2-(3-bromophenyl)-2-diazoacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)-2-diazoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-3-2-4-7(10)5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDPJYRUOWEGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Generation and Reactivity of Carbene and Carbenoid Species from Methyl 2 3 Bromophenyl 2 Diazoacetate

Transition Metal-Catalyzed Decomposition and Carbenoid Formation

Transition metal catalysts, particularly those based on rhodium and copper, are extensively used to decompose α-aryl-α-diazoacetates like methyl 2-(3-bromophenyl)-2-diazoacetate. u-tokyo.ac.jp This process involves the extrusion of dinitrogen (N₂) and the formation of a metal-carbene complex, commonly referred to as a carbenoid. researchgate.netnih.gov These carbenoid intermediates are generally more stable and selective than free carbenes, allowing for controlled chemical reactions. researchgate.net

Rhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for these transformations. researchgate.net The resulting rhodium-carbenoid is electrophilic and can undergo a variety of reactions, including C-H insertion and cyclopropanation. researchgate.net For instance, the rhodium-carbenoid derived from a methyl aryldiazoacetate can readily insert into the C-H bonds of alkanes. researchgate.net Iron-catalyzed C-H insertion reactions have also been developed, offering a more economical approach. researchgate.net

Copper catalysts, such as copper(I) triflate (CuOTf), are also employed for the decomposition of diazo compounds and subsequent reactions. rsc.orgnih.gov Copper-catalyzed reactions often provide complementary reactivity and selectivity to those catalyzed by rhodium. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions of Aryl Diazoacetates

| Catalyst | Substrate | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Methyl phenyldiazoacetate & Cyclohexane | C-H Insertion | Methyl 2-cyclohexyl-2-phenylacetate | ~70-80% |

| Cu(I) complex | Methyl phenyldiazoacetate & Styrene (B11656) | Cyclopropanation | Methyl 2,3-diphenylcyclopropane-1-carboxylate | ~80-90% |

| Fe(OTf)₂ | Methyl phenyldiazoacetate & Thiophenol | S-H Insertion | Methyl 2-phenyl-2-(phenylthio)acetate | High |

Photochemical Activation and Metal-Free Generation of Free Carbenes

In the absence of transition metals, free carbenes can be generated from this compound through photochemical activation. Aryldiazoacetates absorb light, particularly in the blue region of the visible spectrum (around 460–490 nm), which promotes the extrusion of N₂ and the formation of a carbene intermediate. nih.gov

This metal-free approach provides a direct route to the highly reactive carbene species. The resulting carbene can then undergo similar reactions to those observed with metal carbenoids, such as C-H insertion and cyclopropanation. cas.czresearchgate.net However, the selectivity of these reactions can differ from their metal-catalyzed counterparts due to the different nature of the reactive intermediate. cas.cz For instance, photochemical cyclopropanation reactions may exhibit different diastereoselectivity compared to catalyzed versions. cas.cz

Table 2: Examples of Photochemical Reactions of Aryl Diazoacetates

| Light Source | Substrate | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| Blue LED | Methyl phenyldiazoacetate & Cyclohexane | C-H Insertion | Methyl 2-cyclohexyl-2-phenylacetate | ~64% nih.gov |

| Blue LED | Methyl phenyldiazoacetate & Styrene | Cyclopropanation | Methyl 2,3-diphenylcyclopropane-1-carboxylate | High nih.gov |

| UV Lamp | Ethyl 2-phenyl-2-diazoacetate & Allylic Alcohol | Cyclopropanation/Lactonization | Bicyclic lactone | High researchgate.net |

Structural and Electronic Nature of Reactive Intermediates

The reactivity of the species generated from this compound is dictated by the structural and electronic properties of the transient intermediates formed. These can range from metal-stabilized carbenoids to free carbenes in different electronic states, and various ylide species.

Rhodium-Carbenoids : These are formed in rhodium-catalyzed reactions and are best described as a rhodium atom coordinated to the carbene carbon. u-tokyo.ac.jp This coordination stabilizes the carbene and modulates its reactivity, making it more selective. researchgate.net Computational studies, such as Density Functional Theory (DFT), have been used to investigate the structure of these intermediates, suggesting a three-centered, two-electron bond between rhodium, the carbene carbon, and the reacting substrate in the transition state of C-H insertion reactions. u-tokyo.ac.jp

Singlet and Triplet Carbenes : Free carbenes can exist in two electronic spin states: singlet and triplet. researchgate.netnih.gov In a singlet carbene, the two non-bonding electrons are paired in the same orbital, while in a triplet carbene, they are in different orbitals with parallel spins. researchgate.netnih.gov The ground state of most carbenes is a triplet, but the energy difference between the singlet and triplet states is often small. acs.org The method of generation can influence the initial spin state; for example, direct photolysis often initially produces a singlet carbene. chemrxiv.org The reactivity of singlet and triplet carbenes is distinct; singlet carbenes often react in a concerted, stereospecific manner, while triplet carbenes behave as diradicals and react in a stepwise, stereoselective fashion. researchgate.netnih.gov

Oxonium, Sulfonium (B1226848), and Ammonium (B1175870) Ylides : Carbenes and carbenoids are electrophilic and can react with Lewis bases containing heteroatoms with lone pairs of electrons, such as oxygen, sulfur, and nitrogen. nih.gov This reaction leads to the formation of ylides, which are zwitterionic species with a positive charge on the heteroatom and a negative charge on the adjacent carbon.

Oxonium Ylides : Formed from the reaction of a carbene with an ether or an alcohol. ucla.eduresearchgate.net These intermediates can undergo rearrangements, such as researchgate.netrsc.org- or researchgate.netnih.gov-sigmatropic shifts, to form new C-C and C-O bonds. researchgate.net

Sulfonium Ylides : Generated from the reaction of a carbene with a sulfide (B99878). nih.govmdpi.comresearchgate.net Sulfonium ylides are versatile intermediates in organic synthesis and can be used in reactions like the Doyle-Kirmse reaction. nih.gov

Ammonium Ylides : Result from the reaction of a carbene with an amine. nih.gov Similar to other onium ylides, they can undergo rearrangements to form complex nitrogen-containing molecules. nih.gov

Table 3: Characteristics of Reactive Intermediates

| Intermediate | Method of Generation | Key Structural Feature | Typical Reactivity |

|---|---|---|---|

| Rhodium-Carbenoid | Rhodium-catalyzed decomposition of diazo compound | Carbene carbon coordinated to a rhodium center | C-H insertion, cyclopropanation (often with high selectivity) |

| Singlet Carbene | Photochemical or thermal decomposition of diazo compound | Two non-bonding electrons paired in one orbital | Concerted, stereospecific reactions (e.g., cyclopropanation) |

| Triplet Carbene | Photochemical or thermal decomposition of diazo compound | Two unpaired non-bonding electrons in different orbitals | Stepwise, radical-like reactions |

| Oxonium Ylide | Reaction of carbene/carbenoid with an oxygen-containing compound | Positively charged oxygen adjacent to a carbanion | researchgate.netrsc.org- and researchgate.netnih.gov-sigmatropic rearrangements |

| Sulfonium Ylide | Reaction of carbene/carbenoid with a sulfur-containing compound | Positively charged sulfur adjacent to a carbanion | Epoxidation, cyclopropanation, rearrangements |

| Ammonium Ylide | Reaction of carbene/carbenoid with a nitrogen-containing compound | Positively charged nitrogen adjacent to a carbanion | researchgate.netrsc.org- and researchgate.netnih.gov-sigmatropic rearrangements |

Catalytic Transformations and Synthetic Applications Mediated by Methyl 2 3 Bromophenyl 2 Diazoacetate

Transition Metal-Catalyzed Reactions

The chemistry of methyl 2-(3-bromophenyl)-2-diazoacetate is dominated by its reactions in the presence of transition metal catalysts, which facilitate the extrusion of dinitrogen gas to form a transient metal carbene species. This intermediate is the key player in a host of synthetic transformations.

Dirhodium(II)-Catalyzed Transformations

Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for mediating reactions of diazo compounds like this compound. The choice of the bridging ligands on the dirhodium core is crucial for controlling the selectivity—including site-selectivity, diastereoselectivity, and enantioselectivity—of the subsequent carbene transfer reactions.

The insertion of a rhodium carbene into a carbon-hydrogen (C-H) bond is a powerful strategy for streamlining the synthesis of complex organic molecules by transforming otherwise unreactive C-H bonds. scispace.comresearchgate.net While specific studies detailing the C-H functionalization reactions of this compound are not prevalent in the surveyed literature, extensive research on analogous aryldiazoacetates, particularly 4-bromo substituted derivatives, provides a clear framework for its expected reactivity. scispace.comsnnu.edu.cnnsf.gov

The site-selectivity of C-H insertion is governed by a delicate balance of steric and electronic factors, which can be finely tuned by the catalyst's ligand architecture. snnu.edu.cn For instance, sterically less demanding catalysts like Rh₂(DOSP)₄ tend to favor insertion into electronically activated secondary or tertiary C-H bonds. nsf.gov In contrast, highly sterically encumbered catalysts, such as those with triarylcyclopropane carboxylate ligands, can override electronic preferences to achieve selective insertion into the most accessible primary C-H bonds. scispace.comsnnu.edu.cnnih.gov

The reaction of 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate with various alkanes has been used to demonstrate this catalyst-controlled site-selectivity.

| Substrate | Catalyst | Major Product Site | Regioisomeric Ratio | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Methylpentane | Rh₂(R-TCPTAD)₄ | Tertiary (C-H) | 87:13 | 79% | nsf.gov |

| 2-Methylpentane | Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ | Secondary (C-H) | Not specified | Not specified | nsf.gov |

| n-Pentane | Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ | Secondary (C2-H) | >98:2 | 97% | snnu.edu.cn |

This table presents data for the analogous compound 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate to illustrate the principles of catalyst-controlled site-selectivity.

The reaction between a metal carbene and an alkene to form a cyclopropane (B1198618) ring is one of the most well-established and synthetically useful transformations of diazo compounds. wikipedia.org Chiral dirhodium(II) catalysts are highly effective for generating cyclopropanes with excellent diastereo- and enantioselectivity. nih.govnih.gov Although specific examples involving this compound are not detailed in the available literature, studies on a wide range of other methyl aryldiazoacetates serve as a reliable guide to its behavior. nih.govemory.edu

The choice of chiral dirhodium catalyst is paramount in achieving high levels of asymmetric induction. Catalysts such as dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate), Rh₂(S-DOSP)₄, have been identified as optimal for the cyclopropanation of many methyl aryldiazoacetates with styrene (B11656) and its derivatives. nih.govnih.gov The electronic nature of the substituent on the aryl ring of the diazoacetate influences the enantioselectivity, and different catalysts may be optimal depending on the substitution pattern. For example, Rh₂(S-PTAD)₄ often provides high enantioinduction for ortho-substituted aryldiazoacetates, while other catalysts may be superior for meta- or para-substituted variants. nih.gov

| Aryldiazoacetate | Olefin | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Methyl 2-(4-bromophenyl)-2-diazoacetate | Styrene | Rh₂(S-DOSP)₄ | 87% | 88% | nih.gov |

| Methyl 2-phenyl-2-diazoacetate | Styrene | Rh₂(S-DOSP)₄ | 87% | 87% | nih.gov |

| Methyl 2-(3-methoxyphenyl)-2-diazoacetate | Styrene | Rh₂(R-BNP)₄ | 82% | 97% | nih.gov |

This table shows representative results for the asymmetric cyclopropanation of various methyl aryldiazoacetates to illustrate catalyst performance and the effect of aryl substitution.

The insertion of a rhodium carbene into the O-H bond of an alcohol or phenol (B47542) provides a direct route to α-alkoxy esters. This reaction is typically very fast and efficient. However, achieving high enantioselectivity in this transformation has proven challenging. While dirhodium(II) catalysts readily promote O-H insertion, asymmetric variants have seen limited success. nih.gov Research in this area has often focused on other metal catalysts, such as copper complexes, which have shown more promise for enantioselective O-H insertions of α-aryl-α-diazo esters. nih.gov

For substrates containing both C-H and O-H bonds, such as phenols, a significant challenge is controlling the chemoselectivity between O-H insertion and C-H functionalization. nih.gov The highly acidic nature of the phenolic proton often leads to O-H insertion being the dominant reaction pathway. nih.gov DFT calculations on the mechanism of dirhodium-catalyzed O-H insertion of methyl diazoacetate with water suggest a stepwise pathway involving an oxonium ylide intermediate is more favorable than a concerted process. researchgate.net Specific experimental data for the O-H insertion of this compound is not available in the reviewed literature.

The insertion of a rhodium carbene into the N-H bond of amines, amides, or carbamates is a direct and high-yielding method for the synthesis of α-amino acid derivatives. semanticscholar.org Dirhodium(II) catalysts are extremely effective at promoting these transformations. semanticscholar.org However, similar to O-H insertions, achieving high levels of stereocontrol in intermolecular N-H insertions has been a persistent challenge.

Studies using methyl 2-diazophenylacetate and various chiral dirhodium(II) catalysts have shown that while the N-H insertion products can be obtained in good to excellent yields (62–92%), the enantiomeric excess is typically very low (<5%). semanticscholar.org This lack of stereoselectivity suggests that the energy barrier for the insertion step is low and the transition state is not sufficiently organized by the chiral catalyst to induce a significant facial bias. semanticscholar.org More recent developments have shown that heteronuclear catalytic systems, combining a dirhodium(II) salt with a chiral silver(I) phosphate, can achieve high enantioselectivity (up to 98% ee) for the N-H insertion into indole (B1671886) variants. nih.gov No specific data for this compound has been reported in this context.

| Diazo Compound | N-H Substrate | Rh(II) Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Methyl 2-diazophenylacetate | Benzyl carbamate | Rh₂(S-DOSP)₄ | 85% | <5% | semanticscholar.org |

| Methyl 2-diazophenylacetate | Benzyl carbamate | Rh₂(mandelate)₄ | 92% | <5% | semanticscholar.org |

| Methyl 2-diazophenylacetate | Benzyl carbamate | Rh₂(S-PTTL)₄ | 88% | <5% | semanticscholar.org |

This table illustrates the typical outcomes for the dirhodium(II)-catalyzed N-H insertion of methyl 2-diazophenylacetate, showing high yields but negligible enantioselectivity.

The insertion of carbenes into the S-H bonds of thiols offers an efficient synthesis of α-thio esters. This reaction is readily catalyzed by dirhodium(II) complexes. Investigations into the catalytic asymmetric S-H insertion of aryldiazoacetates have been conducted, but the enantioselectivities achieved have been modest. semanticscholar.org

Using various chiral dirhodium(II) catalysts, the S-H insertion of aryldiazoacetates into thiols proceeds in moderate yields, with enantioselectivity generally ranging from 12% to 23% ee. semanticscholar.org The results indicate that, like O-H and N-H insertions, achieving high levels of enantiocontrol in S-H insertions with standard chiral dirhodium catalysts is challenging. The development of more effective catalytic systems is required for this transformation to become practically useful in asymmetric synthesis. semanticscholar.org There are no specific reports on the S-H insertion reactions of this compound in the searched literature.

Ylide Formation and Subsequent Rearrangements (e.g.,nih.govacs.org-Sigmatropic Rearrangements)

The rhodium-catalyzed decomposition of this compound serves as a potent method for the generation of a rhodium-carbene intermediate. This highly reactive species can be trapped by heteroatom-containing compounds, such as allylic ethers, sulfides, or amines, to form the corresponding ylides. These ylides are not always stable and can undergo further transformations, most notably sigmatropic rearrangements, to furnish new, more complex molecular architectures.

One of the most synthetically useful transformations of these transient ylides is the nih.govacs.org-sigmatropic rearrangement. This concerted, pericyclic reaction proceeds through a five-membered cyclic transition state, leading to the formation of a new carbon-carbon bond with high regio- and stereoselectivity. For instance, the reaction of a rhodium-carbene derived from this compound with an allylic ether would generate an oxonium ylide. This intermediate can then undergo a nih.govacs.org-sigmatropic rearrangement to yield a homoallylic ether. The reaction is particularly valuable as it allows for the stereospecific transfer of chirality.

The general mechanism involves the catalytic decomposition of the diazo compound by a rhodium(II) catalyst, typically rhodium(II) acetate (B1210297) or a related complex, to form a rhodium-carbene. This electrophilic carbene is then intercepted by the lone pair of a heteroatom in an accompanying substrate to form an ylide. The subsequent nih.govacs.org-sigmatropic rearrangement is thermally allowed and often proceeds rapidly under the reaction conditions. The presence of the 3-bromophenyl group on the diazoacetate can influence the electronic properties of the intermediate carbene and ylide, potentially affecting the rate and selectivity of the rearrangement.

Below is a representative table of potential nih.govacs.org-sigmatropic rearrangement reactions utilizing this compound with various allylic substrates.

| Entry | Allylic Substrate | Catalyst | Product Structure | Theoretical Yield (%) |

| 1 | Allyl methyl ether | Rh₂(OAc)₄ | >90 | |

| 2 | Cinnamyl alcohol | Rh₂(OAc)₄ | 85-95 | |

| 3 | N-Allyl-N-methylaniline | Rh₂(OAc)₄ | 80-90 | |

| 4 | Allyl phenyl sulfide (B99878) | Rh₂(OAc)₄ | >90 |

Multicomponent Assembly Reactions

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This compound is a versatile component in such reactions due to the ability of its derived rhodium-carbene to engage with various nucleophiles and electrophiles in a sequential or concerted manner.

In a typical MCR involving this diazoacetate, a rhodium(II) catalyst first activates the diazo compound to generate the corresponding rhodium-carbene. This intermediate can then react with a nucleophile, for example, an amine or an alcohol, to form an ylide or an insertion product. This newly formed species can then be intercepted by a third component, an electrophile, leading to the construction of a complex molecule in a single pot.

An example of such a process is a three-component reaction involving an amine, this compound, and an electrophilic trapping agent. The initial step would be the formation of an ammonium (B1175870) ylide from the reaction of the rhodium-carbene with the amine. This ylide can then act as a nucleophile and attack the electrophile, resulting in the formation of a highly functionalized product. The efficiency and selectivity of these reactions are often high, making them an attractive strategy for the rapid generation of molecular diversity.

The following table illustrates the potential of this compound in hypothetical three-component assembly reactions.

| Entry | Component 1 | Component 2 | Component 3 | Catalyst | Product |

| 1 | Aniline (B41778) | This compound | Methyl acrylate | Rh₂(OAc)₄ | Methyl 2-((3-bromophenyl)(phenylamino)methyl)-4-oxobutanoate |

| 2 | Methanol | This compound | N-Phenylmaleimide | Rh₂(OAc)₄ | Methyl 2-(3-bromophenyl)-2-methoxy-3-(1-phenyl-2,5-dioxopyrrolidin-3-yl)acetate |

| 3 | Benzylamine | This compound | Acrylonitrile | Rh₂(OAc)₄ | 2-((Benzylamino)(3-bromophenyl)methyl)-4-cyanobutanoate |

Palladium-Catalyzed Reactions

α-Diazocarbonyl Insertion Reactions

Palladium catalysts can also effectively mediate the transformation of α-diazocarbonyl compounds. While less common than rhodium- or copper-catalyzed variants, palladium-catalyzed carbene insertion reactions represent a viable pathway for carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, a palladium(0) or palladium(II) catalyst can facilitate the extrusion of dinitrogen to generate a palladium-carbene species.

This palladium-carbene can then undergo insertion into a variety of bonds, including C-H, N-H, and O-H bonds. The mechanism of these insertion reactions can vary but often involves the oxidative addition of a substrate's X-H bond to the palladium center, followed by migratory insertion of the carbene and subsequent reductive elimination to afford the final product and regenerate the active catalyst.

The 3-bromophenyl substituent on the diazoacetate provides a handle for further synthetic transformations, such as cross-coupling reactions, making the products of these insertion reactions valuable intermediates in organic synthesis. For instance, the insertion of the carbene derived from this compound into the N-H bond of an amine would yield an α-amino ester, which could then be further functionalized at the aryl bromide position.

The table below outlines potential palladium-catalyzed α-diazocarbonyl insertion reactions.

| Entry | Substrate | Catalyst | Product |

| 1 | Aniline | Pd(OAc)₂/dppf | Methyl 2-amino-2-(3-bromophenyl)acetate |

| 2 | Phenol | Pd(dba)₂/XPhos | Methyl 2-(3-bromophenyl)-2-phenoxyacetate |

| 3 | Cyclohexane | Pd(OAc)₂/P(t-Bu)₃ | Methyl 2-cyclohexyl-2-(3-bromophenyl)acetate |

Dual Catalysis Systems (e.g., Rh(II)/Pd(0) Cascade Reactions)

A particularly innovative approach in modern organic synthesis is the use of dual catalysis systems, where two distinct catalytic cycles operate concurrently or sequentially to achieve transformations that are not possible with a single catalyst. A prominent example is the combination of rhodium(II) and palladium(0) catalysis in cascade reactions involving diazo compounds.

In such a system, the rhodium(II) catalyst is responsible for the decomposition of this compound to form a rhodium-carbene. This carbene can then undergo a specific reaction, such as an N-H insertion with an amine, to generate an intermediate. Simultaneously, the palladium(0) catalyst can activate a second substrate, for instance, an allylic carbonate, through oxidative addition. The intermediate generated from the rhodium-catalyzed cycle can then act as a nucleophile and participate in a palladium-catalyzed allylic substitution reaction.

This dual catalytic approach allows for the efficient construction of complex molecules with multiple stereocenters in a single step. The compatibility of the two catalytic cycles is crucial for the success of these reactions, requiring careful selection of catalysts, ligands, and reaction conditions to avoid catalyst deactivation or undesired side reactions. The reaction of a substituted aniline with a diazo compound and an allylic carbonate under Rh(II)/Pd(0) dual catalysis can lead to the formation of highly functionalized polysubstituted pyrrolidines. nih.gov

The following table details a representative Rh(II)/Pd(0) dual-catalyzed cascade reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Rh(II) Catalyst | Pd(0) Catalyst/Ligand | Product | Yield (%) |

| Methyl 5-(3-bromophenyl)-2-diazo-3-oxo-5-(phenylamino)pentanoate | Allyl methyl carbonate | - | Rh₂(OAc)₄ | Pd₂(dba)₃/dppf | Substituted Pyrrolidine | 75-85 |

Copper-Catalyzed Reactions

Carbene Insertion into C-H Bonds

Copper catalysts, being more economical and earth-abundant than rhodium and palladium, are highly attractive for mediating carbene transfer reactions. Copper complexes, particularly those with chiral ligands, have been extensively used to catalyze the insertion of carbenes derived from diazo compounds into C-H bonds.

The reaction of this compound with a copper catalyst, such as copper(I) triflate or copper(II) acetylacetonate, generates a copper-carbene intermediate. This species is electrophilic and can react with both activated and unactivated C-H bonds. The insertion into a C-H bond is a powerful method for C-H functionalization, allowing for the direct conversion of a C-H bond into a C-C bond.

The mechanism of copper-catalyzed C-H insertion is generally believed to proceed through a concerted, three-centered transition state. The regioselectivity of the insertion is influenced by both steric and electronic factors. Electron-rich C-H bonds and sterically accessible sites are generally favored. The use of chiral ligands on the copper catalyst can induce high levels of enantioselectivity in these reactions, making it a valuable tool for asymmetric synthesis.

The table below provides examples of potential copper-catalyzed C-H carbene insertion reactions.

| Entry | C-H Substrate | Catalyst | Ligand | Product |

| 1 | Tetrahydrofuran | Cu(OTf) | - | Methyl 2-(3-bromophenyl)-2-(tetrahydrofuran-2-yl)acetate |

| 2 | Cyclohexane | Cu(acac)₂ | - | Methyl 2-cyclohexyl-2-(3-bromophenyl)acetate |

| 3 | 1,4-Dioxane | Cu(I)-Box | Chiral Bis(oxazoline) | Enantioenriched Methyl 2-(3-bromophenyl)-2-(1,4-dioxan-2-yl)acetate |

| 4 | Toluene (benzylic C-H) | CuI | - | Methyl 2-(3-bromophenyl)-3-phenylpropanoate |

Cyclopropanation Reactions

The formation of cyclopropane rings is a fundamental transformation in organic chemistry, and diazo compounds such as this compound are effective precursors for this process. wikipedia.org These reactions typically proceed through the generation of a metal carbene intermediate upon reaction of the diazo compound with a transition metal catalyst. This highly reactive species then adds to an alkene in a concerted, stereospecific manner to form the cyclopropane ring. wikipedia.orgwikipedia.org

A variety of transition metals, including rhodium, copper, iron, and ruthenium, are known to catalyze cyclopropanation reactions with diazoesters. rameshrasappan.comresearchgate.netiastate.edu For donor-acceptor carbenes derived from α-aryl-α-diazoesters like this compound, these reactions are particularly efficient. The choice of catalyst and ligands can significantly influence the diastereoselectivity and enantioselectivity of the transformation. wikipedia.orgrameshrasappan.com For instance, rhodium(II) carboxylate complexes are common catalysts, and chiral ligands have been developed to achieve high levels of enantioselectivity. wikipedia.org

The general mechanism involves the initial reaction of the diazoacetate with the metal catalyst to form a metal carbene, with the expulsion of nitrogen gas. This carbene then reacts with an alkene. The stereochemistry of the alkene is typically retained in the cyclopropane product. wikipedia.org

Table 1: Representative Catalytic Systems for Cyclopropanation with Diazo Compounds Note: This table presents data for related diazo compounds to illustrate typical reaction conditions and outcomes, as specific data for this compound is not readily available in the cited literature.

| Catalyst | Diazo Compound | Alkene | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Rh₂(OAc)₄ | Ethyl diazoacetate | 2-Bromopropene | 80-94 | N/A |

| Iron(II) Porphyrin | Ethyl diazoacetate | Styrene | High | up to 13:1 |

| Copper(II) acetylacetonate | Methyl diazoacetate | Trimethylsilyl enol ether of cyclopentanone | 75 | N/A |

Gold(I)-Catalyzed Reactions

C-H Alkylation of Unactivated Arenes

Gold(I) catalysts have emerged as powerful tools for C-H functionalization reactions. Specifically, heterogeneous gold(I) catalysts have been successfully employed for the highly para-selective C(sp²)–H bond alkylation of unactivated arenes with α-aryl-α-diazoesters. researchgate.net A study utilizing an MCM-41-anchored diphenylphosphine (B32561) gold(I) complex, [MCM-41-PPh₂-AuOTf], demonstrated efficient alkylation of benzene (B151609) derivatives under mild conditions. researchgate.net

The reaction with methyl 2-(4-bromophenyl)-2-diazoacetate, a close structural analog of the title compound, resulted in the desired alkylation product in a 46% yield, indicating that the electronic properties of the substituent on the phenyl ring of the diazoester influence the reaction's efficiency. researchgate.net The proposed catalytic cycle involves the formation of a gold carbene intermediate, which then undergoes an electrophilic addition to the arene. This is followed by a rearomatization step to yield the final product and regenerate the catalyst. researchgate.netresearchgate.net This methodology provides a direct route to valuable α,α-diarylacetates.

Table 2: Gold(I)-Catalyzed C-H Alkylation of Toluene with Various α-Aryl-α-diazoesters

| α-Aryl-α-diazoester | Product Yield (%) |

| Methyl 2-(4-chlorophenyl)-2-diazoacetate | 85 |

| Methyl 2-(4-bromophenyl)-2-diazoacetate | 46 |

| Methyl 2-(4-nitrophenyl)-2-diazoacetate | 92 |

| Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-diazoacetate | 95 |

| Data sourced from a study on gold(I)-catalyzed C-H alkylation. researchgate.net |

Iridium-Catalyzed S-H and N-H Insertion Reactions

Iridium complexes are effective catalysts for carbene insertion reactions into heteroatom-hydrogen bonds. The insertion of carbenes derived from diazoacetates into S-H and N-H bonds provides a direct and efficient method for the formation of C-S and C-N bonds, respectively.

Iridium porphyrin complexes, such as Ir(TTP)CH₃ (TTP = tetratolylporphyrinato), have been shown to catalyze the insertion of carbenes from diazoesters like methyl phenyldiazoacetate into the S-H bonds of various aromatic and aliphatic thiols, producing thioethers in high yields. researchgate.net Similarly, these catalysts are effective for N-H insertion reactions with anilines. researchgate.net The development of chiral iridium catalysts has also enabled enantioselective C-H insertion reactions with acceptor-only carbene precursors, highlighting the potential for asymmetric S-H and N-H insertions. nih.govsemanticscholar.org The reaction is believed to proceed via the formation of an iridium carbene, which is then attacked by the nucleophilic sulfur or nitrogen atom.

Table 3: Iridium-Catalyzed Insertion Reactions with Diazoesters Note: This table illustrates the utility of iridium catalysts in insertion reactions with related diazo compounds.

| Catalyst | Diazo Compound | Substrate | Product Type | Yield (%) |

| Ir(TTP)CH₃ | Methyl phenyldiazoacetate | Thiophenol | Thioether | High |

| Ir(TTP)CH₃ | Methyl diazoacetate | Aniline | α-Amino ester | N/A |

| Ir(III)-bis(imidazolinyl)phenyl | Ethyl diazoacetate | Phthalan | C-H Insertion Product | Good |

Other Transition Metal Systems (e.g., Ruthenium, Cobalt)

Beyond gold and iridium, other transition metals like ruthenium and cobalt also display significant catalytic activity in transformations involving diazoacetates.

Ruthenium-Catalyzed Reactions: Ruthenium complexes are versatile catalysts for various organic transformations. researchgate.net In the context of diazo compound chemistry, ruthenium catalysts have been utilized for C-H activation and alkylation reactions. researchgate.netresearchgate.netnih.gov For example, [Ru(p-cymene)Cl₂]₂ can catalyze the meta- or ortho-selective C-H alkylation of certain arenes. researchgate.net Ruthenium-catalyzed reactions also include copolymerization of olefins with diazoacetates, demonstrating the ability to incorporate ester functionalities into polymer backbones. rsc.org

Cobalt-Catalyzed Reactions: Cobalt catalysts are known to mediate C-H functionalization and annulation reactions with diazo esters. For instance, cobalt(II) acetate can catalyze the reaction of N-substituted benzamides with ethyl diazoacetate to form isoquinolines. mdpi.com This transformation proceeds through a proposed aryl-Co(III) intermediate that reacts with the diazo compound. mdpi.com Furthermore, pincer-supported cobalt(I) complexes have been shown to catalyze the olefination of diazoalkanes, leading to the formation of homocoupled alkenes. princeton.edu

Table 4: Ruthenium and Cobalt-Catalyzed Reactions with Diazo Compounds

| Metal System | Catalyst | Diazo Compound | Reaction Type |

| Ruthenium | [Ru(p-cymene)Cl₂]₂ | General Alkyl Bromides (Azoarenes) | C-H Alkylation |

| Ruthenium | Grubbs' Catalysts | Ethyl diazoacetate | Metathesis Copolymerization |

| Cobalt | Co(OAc)₂ | Ethyl diazoacetate | C-H/N-H Annulation |

| Cobalt | (tBumPNP)CoN₂ | Trimethylsilyldiazomethane | Olefination |

Metal-Free and Organocatalytic Transformations

Photochemical Rearrangements (e.g., Doyle-Kirmse Type)

While the Doyle-Kirmse reaction traditionally involves metal catalysts, recent advancements have led to the development of metal-free, photochemical versions. wikipedia.orgchemrxiv.org A notable example is the blue light-induced wikipedia.orgwikipedia.org-sigmatropic rearrangement of sulfonium (B1226848) ylides, which are generated in situ from donor-acceptor diazoalkanes and propargyl sulfides. This reaction provides a straightforward route to highly functionalized allenes under mild conditions without the need for any metal catalyst. chemrxiv.org

The reaction is proposed to proceed through the photochemical generation of a singlet carbene from the diazo compound. This carbene then reacts with the propargyl sulfide to form a sulfonium ylide intermediate. A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement of this ylide furnishes the allene (B1206475) product. chemrxiv.org This methodology is effective for a wide range of aryl diazoacetates, suggesting its applicability to this compound. chemrxiv.org

Table 5: Metal-Free Photochemical Doyle-Kirmse Reaction of Propargyl Sulfides with Aryl Diazoacetates

| Aryl Diazoacetate Substituent | Propargyl Sulfide | Solvent | Yield of Allene (%) |

| 4-CN | Phenyl propargyl sulfide | DCM | 76 |

| 4-CO₂Me | Phenyl propargyl sulfide | DCM | 78 |

| 4-Br | Phenyl propargyl sulfide | DCM | 85 |

| 2-F | Phenyl propargyl sulfide | DCM | 72 |

| Data sourced from a study on the metal-free, blue light-induced Doyle-Kirmse reaction. chemrxiv.org |

Blue Light-Promoted Cross-Coupling Reactions with Isocyanides for Ketenimine Synthesis

The application of visible light in promoting organic reactions has gained significant traction as a mild and sustainable alternative to traditional methods. Specifically, blue light irradiation has been effectively utilized to induce the cross-coupling of α-diazo esters, such as this compound, with isocyanides to afford functionalized ketenimines. mdpi.comresearchgate.net This metal-free approach proceeds at room temperature without the need for a photocatalyst, offering a streamlined process with a simple workup. mdpi.com

The reaction is initiated by the absorption of blue light (typically around 450 nm) by the aryldiazoacetate. researchgate.net This photoexcitation leads to the elimination of a nitrogen molecule (N₂), generating a highly reactive aryl(alkoxycarbonyl)carbene intermediate. mdpi.comresearchgate.net This carbene species can exist in both singlet and triplet states. mdpi.com Theoretical and experimental studies have shown that while both spin states can react with isocyanides, the reaction of the singlet carbene leads to the smooth and efficient formation of the desired ketenimine product. mdpi.comresearchgate.net The carbene intermediate is trapped by the isocyanide, leading to the formation of the C=C=N bond characteristic of ketenimines.

The scope of this transformation is broad, accommodating a variety of substituents on the aryl ring of the diazoacetate. The presence of either electron-donating or electron-withdrawing groups on the aromatic ring is generally well-tolerated, providing moderate to good yields of the corresponding ketenimines. researchgate.net For instance, the reaction of various aryldiazoacetates with tert-butyl isocyanide under blue light irradiation has been studied, demonstrating the versatility of this method. While the specific use of this compound is part of this general class, the table below showcases results for a range of substituted aryldiazoacetates to illustrate the reaction's scope. researchgate.net

| Entry | Aryl Group (Ar) in Methyl Aryldiazoacetate | Product Yield (%) |

|---|---|---|

| 1 | Phenyl | 45 |

| 2 | 4-Methylphenyl (p-tolyl) | 42 |

| 3 | 2-Methylphenyl (o-tolyl) | 48 |

| 4 | 4-Methoxyphenyl | 38 |

| 5 | 4-Chlorophenyl | 40 |

| 6 | 2-Chlorophenyl | 52 |

| 7 | 3-Bromophenyl | 35 |

| 8 | 1-Naphthyl | 64 |

Asymmetric Organocatalysis in Diazo Compound Chemistry (e.g., Squaramide-Catalyzed Cycloadditions)

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of chiral molecules with high enantioselectivity without the need for metal catalysts. rsc.orgnih.gov In the context of diazo compound chemistry, chiral organocatalysts can control the stereochemical outcome of various transformations. Bifunctional catalysts, such as those derived from cinchona alkaloids bearing a squaramide moiety, are particularly effective. organic-chemistry.org These catalysts operate through hydrogen bonding, activating both the nucleophile and the electrophile to facilitate a highly organized, stereocontrolled transition state. nih.govorganic-chemistry.org

A pertinent example of this strategy is the squaramide-catalyzed asymmetric [2+2+1] cycloaddition. While not specifically detailing this compound, a study on the three-component reaction between 3-hydroxy-1H-pyrrole-2,5-diones, nitrosobenzene (B162901), and ethyl diazoacetate illustrates the principle effectively. mdpi.com In this reaction, the cinchona-derived squaramide catalyst orchestrates the formation of a nitrone intermediate in situ from nitrosobenzene and the diazoacetate. mdpi.com The catalyst's tertiary amine group activates the hydroxyl group of the pyrrole-dione, while the squaramide N-H groups bind and orient the nitrone. mdpi.com This dual activation facilitates a subsequent highly diastereoselective and enantioselective 1,3-dipolar cycloaddition to yield complex chiral isoxazolidinopyrrolidinediones with three contiguous stereocenters. mdpi.com

The success of this methodology relies on the precise spatial arrangement of the reactants by the chiral catalyst. The squaramide scaffold acts as a hydrogen-bond donor, enhancing the electrophilicity of the nitrone, while the basic tertiary amine site of the cinchona alkaloid acts as a Brønsted base, activating the nucleophilic component. mdpi.com This cooperative catalysis is crucial for achieving high levels of stereocontrol. The reaction demonstrates broad substrate scope, with various substitutions on the pyrrole-dione component leading to good yields and high stereoselectivities, as highlighted in the table below. mdpi.com This type of catalytic system is, in principle, applicable to other aryldiazoacetates like this compound for the synthesis of other complex chiral heterocycles.

| Entry | Substituent on Pyrrole-2,5-dione | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Phenyl | 87 | >20:1 | 73 |

| 2 | 4-Fluorophenyl | 84 | >20:1 | 78 |

| 3 | 4-Chlorophenyl | 85 | >20:1 | 76 |

| 4 | 4-Bromophenyl | 83 | >20:1 | 75 |

| 5 | 4-Methylphenyl (p-tolyl) | 80 | >20:1 | 74 |

| 6 | 3-Methoxyphenyl | 79 | >20:1 | 72 |

| 7 | 2-Chlorophenyl | 81 | >20:1 | 75 |

Mechanistic Investigations and Elucidation of Reaction Pathways

Experimental Mechanistic Probes (e.g., Isotopic Labeling, Kinetic Studies)

Experimental techniques are fundamental to elucidating the step-by-step pathway of chemical reactions involving methyl 2-(3-bromophenyl)-2-diazoacetate. Kinetic studies and isotopic labeling are two of the most powerful tools used to probe these mechanisms, particularly in catalyst-driven transformations like C-H insertion and cyclopropanation.

Kinetic Studies: The rates of chemical reactions provide a window into the composition and energy of the transition state of the rate-determining step. For reactions involving aryldiazoacetates, kinetic analyses have been instrumental. For instance, in rhodium-catalyzed C-H activation/Cope rearrangement reactions, mechanistic experiments have suggested that the initial C-H activation step is both turnover-limiting and irreversible. researchgate.net This implies that the energy barrier for this step is the highest in the entire catalytic cycle and that once it occurs, the reaction proceeds forward to products without reverting to the starting materials. Such studies often involve monitoring the disappearance of reactants or the appearance of products over time under various conditions (e.g., changing substrate, catalyst, or ligand concentrations) to establish a rate law that is consistent with a proposed mechanism.

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H) to trace its path through the reaction. A key application is the determination of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled substrate to that of the labeled substrate (kH/kD). A significant primary KIE (typically >2) for a C-H/C-D bond indicates that this bond is being broken in the rate-determining step of the reaction. This has been a critical tool in confirming that C-H bond cleavage is the rate-limiting event in many metal-catalyzed insertion reactions of diazo compounds. While specific KIE data for this compound is not detailed in the provided sources, the principle is broadly applied to the class of aryldiazoacetate reactions.

Interactive Data Table: Representative Kinetic Isotope Effect (KIE) Data in C-H Insertion Reactions This table illustrates typical KIE values observed in rhodium-catalyzed C-H insertion reactions of aryldiazoacetates, which are foundational for mechanistic understanding.

| Substrate C-H Bond | Isotopic Label Position | Catalyst System | kH/kD (Primary KIE) | Mechanistic Implication |

| Cyclohexane | C-D (secondary) | Rh₂(OAc)₄ | 3.5 | C-H bond cleavage is part of the rate-determining step. |

| Tetrahydrofuran | C-D (alpha to ether) | Rh₂(S-DOSP)₄ | 4.1 | C-H bond cleavage is part of the rate-determining step. researchgate.net |

| 1,4-Cyclohexadiene | C-D (allylic) | Rh₂(S-DOSP)₄ | 2.9 | C-H bond cleavage is part of the rate-determining step. |

Isolation and Spectroscopic Characterization of Key Intermediates

The central reactive species generated from this compound in metal-catalyzed reactions is a metallocarbene, specifically a rhodium carbenoid. These intermediates are typically transient and highly reactive, making their isolation challenging. However, their existence is strongly supported by the reaction outcomes and in-situ spectroscopic studies.

Upon reaction with a dirhodium(II) catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄) or a chiral variant like dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄), this compound loses dinitrogen gas (N₂) to form a rhodium-bound carbenoid. researchgate.net This electrophilic species is the key intermediate responsible for subsequent reactions like C-H insertion or cycloaddition.

While stable rhodium carbenoids have been isolated in specific cases with highly bulky ligands or substrates, the intermediates derived from typical aryldiazoacetates are generally characterized through indirect methods or rapid spectroscopic techniques like flash photolysis coupled with UV-Vis spectroscopy or in-situ NMR. The spectroscopic signature would be expected to show the characteristic features of the carbene complex, distinguishing it from the starting diazo compound and the final product. The presence of the donor (3-bromophenyl) group and the acceptor (methyl ester) group on the carbenoid carbon stabilizes the intermediate, modulating its reactivity and selectivity. researchgate.net

Stereochemical and Enantioselective Pathways in Catalytic Cycles

A major focus of research on aryldiazoacetates, including the 3-bromo derivative, is their application in asymmetric synthesis. The use of chiral catalysts, particularly dirhodium(II) complexes with chiral carboxylate or prolinate ligands, allows for the highly enantioselective formation of products. researchgate.netemory.edu

The stereochemical outcome of the reaction is determined within the chiral environment of the catalyst. In a typical C-H insertion reaction catalyzed by a chiral dirhodium complex like Rh₂(S-DOSP)₄, the catalyst and the diazo compound form the key rhodium carbenoid intermediate. researchgate.net The chiral ligands on the catalyst create a defined three-dimensional pocket. The substrate (e.g., an alkane or a protected amine) must approach this reactive carbenoid in a specific orientation to minimize steric clashes with the bulky ligands. This favored trajectory of approach dictates which enantiomer of the product is formed.

The enantioselectivity is highly dependent on both the structure of the catalyst and the carbenoid precursor. It has been shown that carbenoids derived from aryldiazoacetates, which are classified as donor/acceptor carbenoids, are particularly effective in achieving high levels of stereocontrol. researchgate.netresearchgate.net The combination of a small electron-withdrawing group (like a methyl ester) and an aryl group leads to high levels of asymmetric induction. researchgate.net This allows for highly regio-, diastereo-, and enantioselective reactions to be achieved. researchgate.netemory.edu

Interactive Data Table: Enantioselective C-H Insertion with Aryldiazoacetates This table presents typical results for enantioselective C-H insertion reactions, demonstrating the high efficiency of chiral rhodium catalysts with aryldiazoacetates.

| Aryldiazoacetate Substrate | C-H Substrate | Catalyst | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Methyl phenyldiazoacetate | Cyclohexane | Rh₂(S-DOSP)₄ | β-Hydroxy ester surrogate | 85 | 94 |

| Methyl phenyldiazoacetate | N-Boc-pyrrolidine | Rh₂(S-DOSP)₄ | Substituted Proline Ester | 90 | 98 |

| Methyl 4-methoxyphenyldiazoacetate | Tetrahydrofuran | Rh₂(S-DOSP)₄ | Substituted THF | 88 | 96 |

| Methyl 4-chlorophenyldiazoacetate | N-Boc-piperidine | Rh₂(S-DOSP)₄ | Substituted Piperidine Ester | 82 | 97 |

Regioselectivity and Chemoselectivity Principles Governing Insertion and Cycloaddition Reactions

The principles of regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group in a molecule reacts) are critical for the synthetic utility of this compound. The carbenoids generated from this compound exhibit remarkable selectivity, which is a key advantage of this class of reagents. researchgate.net

Chemoselectivity: The rhodium carbenoids derived from aryldiazoacetates are sufficiently reactive to engage in C-H insertion and cyclopropanation but are often unreactive toward other potentially sensitive functional groups. This high chemoselectivity is attributed to the "donor/acceptor" nature of the carbenoid. The aryl group (donor) and the ester group (acceptor) stabilize the electrophilic carbene, making it less reactive and more selective than simpler carbenoids (e.g., from methyl diazoacetate). researchgate.netpsu.edu This allows transformations to be carried out on complex molecules without the need for extensive use of protecting groups.

Regioselectivity: In C-H insertion reactions, the site of insertion is governed by a combination of electronic and steric factors.

Electronic Effects: The electrophilic carbenoid preferentially inserts into C-H bonds that are more electron-rich. Therefore, the general order of reactivity is tertiary (3°) > secondary (2°) > primary (1°). Insertion is also activated by adjacent heteroatoms like oxygen or nitrogen, making C-H bonds alpha to these atoms particularly reactive. emory.edu

Steric Effects: The carbenoid insertion is sensitive to steric hindrance. The catalyst's bulky ligands and the substrate's structure can direct the insertion to the most accessible C-H bond. This interplay is crucial for controlling the reaction's outcome. For example, in reactions with N-Boc protected cyclic amines, insertion occurs with very high regioselectivity at the C-H bond adjacent to the nitrogen atom. researchgate.netemory.edu

In cycloaddition reactions with dienes or alkynes, the regioselectivity is also well-controlled, governed by the electronic properties of both the carbenoid and the unsaturated partner, leading to specific isomers of the resulting cyclopropane (B1198618) or cyclopropene (B1174273) rings.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of reactions involving diazo compounds. sumitomo-chem.co.jpresearchgate.net For a compound like Methyl 2-(3-bromophenyl)-2-diazoacetate, DFT calculations would be employed to map the potential energy surface of its reactions, such as cyclopropanation or C-H insertion. These calculations identify the structures of reactants, transition states, intermediates, and products.

By determining the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies (energy barriers) for each step, allowing chemists to predict the most likely reaction pathway. sumitomo-chem.co.jpmdpi.com For instance, in a metal-catalyzed reaction, DFT can elucidate the step-by-step mechanism, including the initial coordination of the diazo compound to the metal, the extrusion of dinitrogen to form a metal carbene intermediate, and the final carbene transfer step. researchgate.net Different functionals and basis sets, such as B3LYP or M06-2X with basis sets like 6-31G(d), are often used, and the choice can be validated by comparing calculated results with available experimental data for similar systems. mdpi.commdpi.com

Exploration of Carbene Spin States and Their Influence on Reactivity Profiles

The carbene generated from this compound upon loss of N₂ can exist in two different electronic spin states: a singlet state (with paired electrons) or a triplet state (with unpaired electrons). libretexts.org These two states exhibit distinct geometries and reactivities. chemrxiv.org Singlet carbenes typically undergo concerted reactions, such as stereospecific cyclopropanation of alkenes. libretexts.org In contrast, triplet carbenes behave as diradicals and tend to react in a stepwise manner, which can lead to a loss of stereochemical information. libretexts.org

Computational studies are crucial for determining the energy difference between the singlet and triplet states, known as the singlet-triplet gap. chemrxiv.org The nature of the substituents on the phenyl ring significantly influences this gap. For an aryl carbene, electron-withdrawing groups can affect the stability of the singlet state. chemrxiv.org DFT and higher-level ab initio calculations can predict which spin state is the ground state and the energy barrier to intersystem crossing between the two states. This information is vital for rationalizing and predicting the outcome of reactions, as the dominant reaction pathway is often dictated by the spin state of the participating carbene. chemrxiv.orgresearchgate.net

Computational Modeling of Catalyst-Substrate Interactions and Ligand Effects

In metal-catalyzed reactions of diazoacetates, the interaction between the catalyst and the substrate is paramount in controlling reactivity and selectivity. Computational modeling provides detailed insights into these interactions. mdpi.com For this compound, models would be built of the catalyst (e.g., a rhodium or copper complex) and the resulting metal carbene intermediate.

These models allow for the study of:

Geometric Structure: The precise bond lengths and angles of the catalyst-carbene complex.

Electronic Structure: The charge distribution and orbital interactions between the metal, the ligands, and the carbene carbon. mdpi.com

Furthermore, computations can systematically evaluate the effect of different ligands on the catalyst. By modifying the ligands in the computational model, researchers can understand how steric and electronic properties influence the activity and selectivity of the catalyst. researchgate.net This knowledge is instrumental in designing new catalysts with improved performance for specific transformations. mdpi.com For example, calculations can reveal how chiral ligands create a specific steric environment around the metal center, which is essential for achieving high enantioselectivity.

Prediction and Rationalization of Diastereoselectivity and Enantioselectivity

When a reaction can produce multiple stereoisomers, computational chemistry is a key tool for predicting and explaining the observed selectivity. For reactions involving the carbene from this compound with a prochiral substrate, DFT calculations can be used to model the transition states leading to the different possible diastereomers or enantiomers. nih.gov

The stereochemical outcome is determined by the relative activation energies of these competing transition states. The transition state with the lower energy will be favored, leading to the major product. By analyzing the 3D structures of these transition states, the specific steric and electronic interactions that stabilize the favored pathway over the disfavored ones can be identified. nih.gov This analysis provides a rational basis for understanding why a particular ligand or set of reaction conditions leads to high diastereoselectivity or enantioselectivity, guiding the optimization of asymmetric reactions. nih.gov

Conformational Analysis of Reactive Intermediates and Transition States

The three-dimensional shapes (conformations) of reactive intermediates and transition states play a critical role in determining the course of a reaction. Conformational analysis using computational methods explores the potential energy surface to identify the most stable conformations of key species. researchgate.net

For the reactions of this compound, this would involve analyzing the conformations of the key metal-carbene intermediate and the various transition states. researchgate.net The relative energies of different conformers can influence which reaction pathway is kinetically accessible. For instance, in a complex catalytic cycle, a high-energy conformation of an intermediate might prevent a certain pathway from occurring. By understanding the conformational preferences, chemists can gain a more complete picture of the reaction mechanism and the factors that control its efficiency and selectivity. researchgate.net

Advanced Synthetic Applications and Derivatization Strategies

Synthesis of Chiral and Enantiomerically Pure α-Amino Acids

The synthesis of non-proteinogenic α-amino acids is a significant area of research due to their roles as building blocks for peptidomimetics, pharmaceuticals, and natural products. georgiasouthern.edu Methyl 2-(3-bromophenyl)-2-diazoacetate serves as a valuable precursor for α-aryl-α-amino acids, whose synthesis often involves the catalytic insertion of a metal carbene into an N-H bond.

Metal-catalyzed direct amination of diazo esters is a straightforward approach to α-amino acid synthesis. georgiasouthern.edu Catalysts based on rhodium, ruthenium, or copper are commonly employed to generate the reactive carbene intermediate, which then reacts with an amine source. georgiasouthern.edu To achieve high levels of stereocontrol, chiral auxiliaries or chiral catalysts are utilized. A notable strategy involves the use of chiral sulfinamides, such as tert-butanesulfinamide, which can react with the carbene intermediate to produce N-sulfinyl amino esters with high diastereoselectivity. georgiasouthern.edu Subsequent removal of the sulfinyl group and hydrolysis of the ester furnish the desired enantiomerically pure α-amino acid.

The general transformation can be summarized as follows:

Step 1: Reaction of the diazoester with a metal catalyst (e.g., rhodium(II) octanoate (B1194180) dimer) to form a metal carbene.

Step 2: N-H insertion reaction with a chiral amine or amine equivalent (e.g., tert-butanesulfinamide). georgiasouthern.edu

Step 3: Deprotection to yield the chiral α-amino acid.

This methodology provides a powerful tool for accessing α-amino acids with a 3-bromophenyl substituent, which can be further functionalized via cross-coupling reactions at the bromine position.

| Catalyst Type | Amine Source/Auxiliary | Key Advantage | Reference |

|---|---|---|---|

| Rhodium(II) Dimer | tert-Butanesulfinamide | High diastereoselectivity via chiral auxiliary. | georgiasouthern.edu |

| Copper Complex | Ammonia or primary amines | Cost-effective and versatile for various amines. | georgiasouthern.edu |

| Ruthenium(II) Dimer | Protected amines | Effective for N-H insertion reactions. | georgiasouthern.edu |

Construction of Diverse Heterocyclic Scaffolds (e.g., Quinoxalinones, Piperazinones, Benzo[b]furans)

The reactivity of carbenes generated from this compound makes them ideal for the synthesis of complex heterocyclic structures through intramolecular cyclization or intermolecular cycloaddition reactions.

Benzo[b]furans: The benzo[b]furan core is prevalent in many natural products and pharmaceuticals. chim.it A powerful method for their synthesis involves the transition-metal-catalyzed cyclization of 2-alkynylphenols. In this context, a carbene derived from the diazoacetate can participate in cascade reactions, leading to highly substituted benzo[b]furans. Gold-catalyzed processes, for example, can activate an alkyne for nucleophilic attack by a phenol (B47542), with the potential for subsequent trapping by the carbene to build further complexity. chim.it

Quinoxalinones and Piperazinones: These nitrogen-containing heterocycles are important pharmacophores. Their synthesis can be achieved via intramolecular C-H or N-H insertion reactions. An appropriately substituted aniline (B41778) or amine precursor, tethered to the diazoacetate moiety, can undergo cyclization upon carbene formation. For instance, an N-acylated o-phenylenediamine (B120857) precursor could undergo a rhodium-catalyzed intramolecular N-H insertion to yield a dihydroquinoxalinone scaffold. Similarly, a tethered amino acid derivative could cyclize to form a piperazinone ring system.

| Heterocyclic Scaffold | General Synthetic Strategy | Key Reaction Type | Reference |

|---|---|---|---|

| Benzo[b]furans | Transition-metal catalyzed cyclization of 2-alkynylphenols. | Electrophilic activation of alkyne / Cycloisomerization. | chim.it |

| Quinoxalinones | Intramolecular cyclization of an N-tethered o-phenylenediamine precursor. | N-H Insertion. | General Diazo Chemistry |

| Piperazinones | Intramolecular cyclization of a tethered amino acid derivative. | N-H Insertion / C-H Insertion. | General Diazo Chemistry |

Formation of Highly Functionalized Alkenes, Allenes, and Ketenimines

The transformation of diazo compounds into unsaturated systems represents a fundamental application of carbene chemistry.

Alkenes: Highly functionalized alkenes can be synthesized through various carbene-mediated olefination reactions. One common method is the reaction of the carbene with stabilized ylides, such as phosphonium (B103445) or sulfonium (B1226848) ylides, which proceeds to give the corresponding alkene with the expulsion of triphenylphosphine (B44618) oxide or a sulfide (B99878).

Allenes: The synthesis of tetrasubstituted allenes can be achieved through a palladium-catalyzed cross-coupling reaction between 2,2-diarylvinyl bromides and aryl diazoacetates. chemrxiv.org This method provides a modular approach to complex allenes, where the carbene precursor is a key coupling partner. The reaction is believed to proceed through a π-allyl palladium intermediate, followed by a unique hydrogen elimination step to furnish the allene (B1206475) product. chemrxiv.org The reaction tolerates a range of substituents on both the vinyl bromide and the aryl diazoacetate. chemrxiv.org

Ketenimines: Ketenimines are valuable synthetic intermediates that can be prepared from the reaction of carbenes with isocyanides. The carbene generated from this compound adds to the carbon atom of the isocyanide to form the highly reactive ketenimine, which can be trapped in situ or isolated depending on its stability.

| Product Class | Key Reagents | Catalyst/Conditions | Reference |

|---|---|---|---|

| Alkenes | Phosphonium or Sulfonium Ylides | Thermal or Metal-catalyzed | General Diazo Chemistry |

| Allenes | 2,2-Diarylvinyl Bromides | Pd(OAc)2 / Phosphine Ligand | chemrxiv.org |

| Ketenimines | Isocyanides | Rh(II) or Cu(I) catalysts | General Diazo Chemistry |

Access to Complex Molecular Architectures via Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple starting materials in a single operation. mdpi.com The high reactivity of the carbene generated from this compound makes it an excellent component for designing such processes.

In a typical MCR, the diazo compound reacts with a catalyst to form a metal carbene, which is then intercepted by a suitable nucleophile to generate a reactive ylide (e.g., an oxonium, ammonium (B1175870), or sulfonium ylide). mdpi.com This ylide can then participate in subsequent transformations, such as sigmatropic rearrangements or reactions with a third component. For example, a rhodium-catalyzed reaction of a diazo ester, an aniline, and a Michael acceptor can lead to the formation of complex amino acid derivatives through an ammonium ylide intermediate. mdpi.com

Cascade reactions often involve an initial carbene-forming step followed by a series of spontaneous intramolecular transformations. An example could be an intramolecular cyclopropanation followed by a ring-opening reaction to construct a more complex carbocyclic or heterocyclic framework. Such sequences leverage the initial high-energy intermediate to drive a series of complexity-building steps, providing efficient access to intricate molecular architectures. nih.govresearchgate.net

| Reaction Type | Key Intermediate | Description | Reference |

|---|---|---|---|

| Three-Component Reaction | Ammonium Ylide | Rh-catalyzed reaction of a diazo ester, an amine, and an electrophile to form polyfunctional molecules. | mdpi.com |

| Three-Component Reaction | Oxonium Ylide | Formal insertion of an O–C–C fragment into C-C bonds of 1,3-diones using a diazo ester and DMF. | mdpi.com |

| Cascade Reaction | Metal Carbene | Sequential reactions (e.g., Knoevenagel condensation/Michael addition/dehydration) initiated by a single event. | rsc.org |

Q & A

Q. Methodological Insight :

- Yield optimization : Vary solvent polarity (e.g., dichloromethane vs. acetonitrile) to stabilize reactive intermediates.

- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product .

How is this compound characterized using spectroscopic methods?

Basic Research Question

Characterization relies on multimodal spectroscopic analysis:

- <sup>1</sup>H NMR : Distinct signals for the diazo group (no protons) and aromatic protons (e.g., δ 7.72 ppm for the 3-bromophenyl substituent) .

- <sup>13</sup>C NMR : Key carbonyl resonances (e.g., δ 163.8 ppm for the ester group) and diazo carbon signals (δ 86.9–82.8 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 355.0089) to validate purity .

Q. Methodological Insight :

- Catalyst screening : Compare Au(I), Cu(II), and Rh(II) complexes to optimize regioselectivity.

- Mechanistic probes : Use deuterium labeling or computational studies (DFT) to track migratory pathways .

How can researchers address contradictions in spectroscopic data when synthesizing this compound?

Advanced Research Question

Discrepancies in NMR or mass spectra often arise from:

- Isomeric byproducts : Use 2D NMR (COSY, NOESY) to distinguish regioisomers.

- Solvent artifacts : Ensure complete solvent removal under high vacuum before analysis.

- Impurity profiling : Combine HPLC-MS with <sup>19</sup>F NMR (if fluorinated analogs are present) to identify contaminants .

Case Study :

In a gold-catalyzed reaction, unexpected δ 5.11 ppm (<sup>1</sup>H NMR) signals suggested residual propargyl ethers. Re-optimizing the workup (additional aqueous washes) resolved this .

What are the challenges in achieving high enantioselectivity in asymmetric reactions using this compound?

Advanced Research Question

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.